molecular formula C13H8O3 B599864 4-hydroxy-2H-benzo[h]chromen-2-one CAS No. 5594-97-8

4-hydroxy-2H-benzo[h]chromen-2-one

Cat. No. B599864
CAS RN: 5594-97-8
M. Wt: 212.204
InChI Key: DYVMMOSLXBYVAQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2H-benzo[h]chromen-2-one is a chemical compound with the molecular formula C13H8O3 . It has an average mass of 212.201 Da and a monoisotopic mass of 212.047348 Da .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion . Another study reported the synthesis of 4H-chromene derivatives using DBU catalyzed, 3-nitrophenylboronic acid as a green catalyst, lipase-catalyzed synthesis, baker’s yeast catalytic one port synthesis, metal-organic framework catalyzed synthesis, and potassium-titanium-oxalate-catalyzed ultrasonic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2H-benzo[h]chromen-2-one was determined from single-crystal XRD experiments and was solved by direct methods .


Chemical Reactions Analysis

The removal of the hydroxyl group resulted in a 2–3 fold decrease in activity . The synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .


Physical And Chemical Properties Analysis

4-Hydroxy-2H-benzo[h]chromen-2-one is a colourless crystalline solid . It has a molecular formula of C13H8O3, an average mass of 212.201 Da, and a monoisotopic mass of 212.047348 Da .

Scientific Research Applications

  • Green Chemistry and Synthesis : Kumar et al. (2015) developed a green, catalyst-free, solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, which included 4-hydroxy-2H-benzo[h]chromen-2-one as a key reactant. This method is significant for its environmental benefits and efficiency (Kumar, Kaur, Gupta, & Sharma, 2015).

  • Biological and Medicinal Applications : Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity. Their research highlights the potential of 4-hydroxy-2H-benzo[h]chromen-2-one derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).

  • Cytotoxic Activity in Cancer Research : Esmati et al. (2015) investigated novel dihydrobenzo[h]pyrano[3,2-c]chromene derivatives, derived from a reaction involving 4-hydroxy-2H-benzo[h]chromen-2-one, for their cytotoxic activity against human cancer cell lines. This research contributes to the understanding of these compounds' potential in cancer treatment (Esmati, Foroughian, Saeedi, Mahdavi, Khoshneviszadeh, Firuzi, Tanideh, Miri, Edraki, Shafiee, & Foroumadi, 2015).

  • Advanced Synthesis Techniques : Mahato et al. (2021) reported the synthesis of 4 Hydroxy-2H Chromenes using ZnO nanoparticles and mesoporous aluminosilicate catalysts, demonstrating an innovative approach to synthesizing these biologically significant compounds (Mahato, T., Yogalakshmi, & Kumar, 2021).

  • Fluorescence and Metal Interaction Studies : Gülcan et al. (2022) explored the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives, including 4-hydroxy variants, for potential applications in spectrofluorometry across various scientific fields (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2022).

Safety And Hazards

The safety information of 4-Hydroxy-2H-benzo[h]chromen-2-one can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

properties

IUPAC Name

4-hydroxybenzo[h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVMMOSLXBYVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715621
Record name 4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2H-benzo[h]chromen-2-one

CAS RN

5594-97-8
Record name NSC380712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
15
Citations
SS Soman, JN Soni, GS Inamdar… - Der Pharma …, 2013 - researchgate.net
We have synthesized various coumestan derivatives from 4-hydroxy-2H-benzo [h] chromen-2-one 2. Oxidative cyclization of 4-hydroxy-2H-benzo [h] chromen-2-one with catechol and …
Number of citations: 6 www.researchgate.net
N Esmati, M Foroughian, M Saeedi… - Journal of …, 2015 - Wiley Online Library
Three‐component reaction of 4‐hydroxy‐2H‐benzo[h]chromen‐2‐one, aromatic aldehydes, and malononitrile in the presence of 1,4‐diazabicyclo[2.2.2]octane (DABCO) in ethanol at …
Number of citations: 15 onlinelibrary.wiley.com
MA Eshlaghi, B Mirza, M Zeeb - Journal of Chemical …, 2014 - journals.sagepub.com
An efficient green synthesis of eight 3-amino-12-oxo-1-aryl-1,12-dihydrobenzo[h]pyrano[3,2-c]chromene-2-carbonitriles may be achieved by a three-component, one-pot reaction …
Number of citations: 5 journals.sagepub.com
H Chen, J Zhang, P Hu, Y Qian, J Li, J Shen - Bioorganic & Medicinal …, 2019 - Elsevier
Prostate cancer (PCa) is a major cause of cancer-related male death in worldwide. To develop of potential anti-prostate cancer agents, 22 kinds of 4-Amino-2H-benzo[h]chromen-2-one …
Number of citations: 7 www.sciencedirect.com
M Ghashang - scholar.archive.org
Bi2O3 nano-powder was prepared from the reaction of a wate simple precipitation method. The as prepared nanopowder carbonitriles and pyrano [3, 2-g] chromene-7-carbonitriles …
Number of citations: 0 scholar.archive.org
KA Nolan, JR Doncaster, MS Dunstan… - Journal of medicinal …, 2009 - ACS Publications
The synthesis is reported here of two novel series of inhibitors of human NAD(P)H quinone oxidoreductase-1 (NQO1), an enzyme overexpressed in several types of tumor cell. The first …
Number of citations: 105 pubs.acs.org
SS Soman, JN Soni, TB Patel - Medicinal Chemistry Research, 2014 - Springer
A series of naphthoisoxazole amide derivatives 4a–h have been synthesized from naphthoisoxazole acetic acid 3. 2-Acetyl-1-naphthol-1 on reaction with pulverized sodium and diethyl …
Number of citations: 10 link.springer.com
M Zhang, J Liu, Y Wang, P Wang… - Bioorganic & Medicinal …, 2022 - Elsevier
Four series of molecular hybrids (37 final products) of neo-tanshinlactone, a natural product extracted from Salvia miltiorrhiza Bunge, and known PD-1/PD-L1 interaction inhibitors were …
Number of citations: 2 www.sciencedirect.com
R Bharti, P Kumari, T Parvin… - Current Organic …, 2018 - ingentaconnect.com
Background: Aminopyrimidines represent very important class of functionalized heterocycles having wide applications in organic and medicinal chemistry. Recently, considerable …
Number of citations: 19 www.ingentaconnect.com
M Ghashang - Biointerface Research in Applied Chemistry, 2016
Number of citations: 19

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